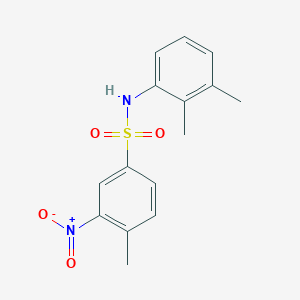

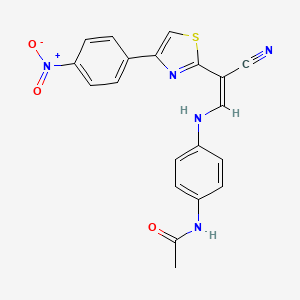

![molecular formula C16H15N3O2S B2417123 N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-55-7](/img/structure/B2417123.png)

N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of benzothiazole, a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . In the case of “N’-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide”, the synthesis was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of “N’-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide” was characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data . The compound has a linear formula of C28H22N4OS and a molecular weight of 462.578 .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Synthesis of Pyridine Derivatives : Patel, Agravat, and Shaikh (2011) explored the synthesis of pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, resulting in compounds with variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antimicrobial and Antifungal Activities : Vijaya Raj et al. (2007) synthesized 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives with significant analgesic, antifungal, and antibacterial activities, and some compounds exhibited in vitro antiproliferative activity (Vijaya Raj et al., 2007).

Corrosion Inhibition

Hydroxy Phenyl Hydrazides as Corrosion Inhibitors : Singh et al. (2021) conducted a study on hydroxy acetophenone derivatives, demonstrating their potential as environmentally benign corrosion inhibitors for mild steel in acidic media (Singh et al., 2021).

Benzothiazole Derivatives for Carbon Steel Protection : Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect on steel, finding high efficiency and stability (Hu et al., 2016).

Biological Evaluation and DNA Interaction

Bioactive Schiff Base Compounds : Sirajuddin et al. (2013) synthesized Schiff base compounds from benzohydrazide derivatives, revealing antibacterial, antifungal, and antioxidant activities, along with DNA interaction capabilities (Sirajuddin et al., 2013).

Cytotoxic and Antimicrobial Activities : Nam et al. (2010) evaluated benzothiazole derivatives for their cytotoxic and antimicrobial properties, finding significant activity against cancer cell lines and microbial growth inhibition (Nam et al., 2010).

Direcciones Futuras

Benzothiazole derivatives, including “N’-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide”, have potential for further exploration due to their diverse biological activities. Future research could focus on optimizing the synthesis process, exploring other potential biological activities, and conducting detailed safety and toxicity studies .

Mecanismo De Acción

Target of Action

Similar compounds have shown antibacterial activity against both gram-negative and gram-positive bacteria . They have also demonstrated anti-inflammatory properties by inhibiting cyclooxygenases (COX-1, COX-2) enzymes .

Mode of Action

Related compounds have been shown to exhibit antibacterial activity by interacting with cell-penetrating peptides, leading to faster killing-kinetics towards bacterial cells and the creation of pores in the bacterial cell membranes . In terms of anti-inflammatory activity, similar compounds have demonstrated the ability to inhibit COX-1 and COX-2 enzymes .

Biochemical Pathways

Related compounds have been shown to affect the pathways involving cox-1 and cox-2 enzymes, which play a crucial role in inflammation .

Result of Action

Related compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria . They have also demonstrated anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .

Propiedades

IUPAC Name |

N'-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-2-21-12-9-6-10-13-14(12)17-16(22-13)19-18-15(20)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJBHXBTLYXYRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

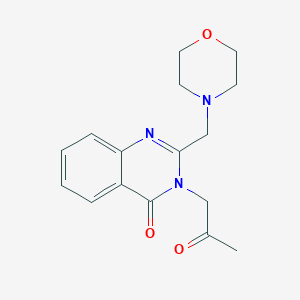

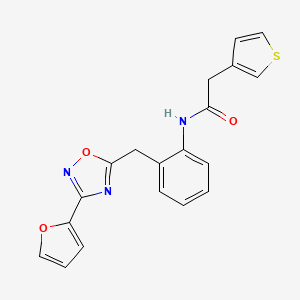

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)

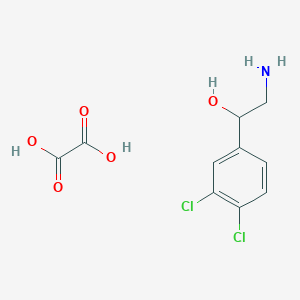

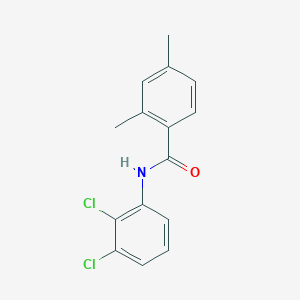

![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)

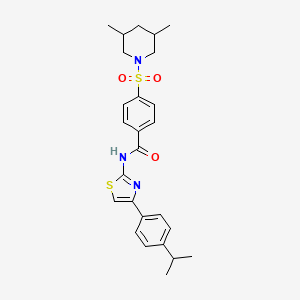

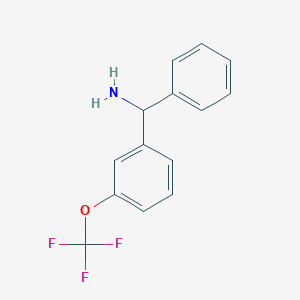

![3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2417047.png)

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)

![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2417056.png)

![2-{2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-3-(nitromethyl)cyclopentan-1-one](/img/structure/B2417061.png)